N,N-diphenyl-4-[2-(pyridin-4-yl)ethenyl]aniline
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Overview
Description
N,N-diphenyl-4-[2-(pyridin-4-yl)ethenyl]aniline is a chemical compound with the molecular formula C25H20N2 and a molecular weight of 348.44 g/mol . It is also known by its systematic name, Benzenamine, N,N-diphenyl-4-[2-(4-pyridinyl)ethenyl]-. This compound is characterized by the presence of a pyridine ring attached to a diphenylamine moiety through an ethenyl linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diphenyl-4-[2-(pyridin-4-yl)ethenyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include diphenylamine and 4-bromopyridine.
Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, where diphenylamine is coupled with 4-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N,N-diphenyl-4-[2-(pyridin-4-yl)ethenyl]aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Functionalized derivatives with various substituents on the phenyl rings.
Scientific Research Applications
N,N-diphenyl-4-[2-(pyridin-4-yl)ethenyl]aniline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-diphenyl-4-[2-(pyridin-4-yl)ethenyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N-diphenyl-4-(pyridin-2-yl)aniline
- N,N-diphenyl-4-(pyridin-3-yl)aniline
- N,N-diphenyl-4-(pyridin-4-yl)aniline
Uniqueness
N,N-diphenyl-4-[2-(pyridin-4-yl)ethenyl]aniline is unique due to its specific structural features, such as the ethenyl linkage between the diphenylamine and pyridine moieties. This structural arrangement imparts distinct chemical and physical properties, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C25H20N2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N,N-diphenyl-4-(2-pyridin-4-ylethenyl)aniline |
InChI |
InChI=1S/C25H20N2/c1-3-7-23(8-4-1)27(24-9-5-2-6-10-24)25-15-13-21(14-16-25)11-12-22-17-19-26-20-18-22/h1-20H |
InChI Key |
HONAZNWULFWRDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=NC=C4 |
Origin of Product |
United States |
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